2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate
Description
Chemical Structure and Formula 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate (CAS: Not explicitly provided; inferred molecular formula: C₁₄H₁₀BrClO₅S) is a multifunctional aromatic ester featuring:
- A 2-bromo-4-formyl-6-methoxyphenyl group (substituents at positions 2, 4, and 6 of the benzene ring).
- A 4-chlorobenzenesulfonate group linked via a sulfonate ester bond.
This compound is structurally complex due to its electron-withdrawing (bromo, sulfonate) and electron-donating (methoxy) groups, which influence its reactivity and physical properties. It is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where its aldehyde group can undergo further functionalization .
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO5S/c1-20-13-7-9(8-17)6-12(15)14(13)21-22(18,19)11-4-2-10(16)3-5-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZUXZGYCJQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with a suitable phenol derivative, which undergoes bromination to introduce the bromine atom at the desired position. This is followed by formylation and methoxylation to introduce the formyl and methoxy groups, respectively. The final step involves the sulfonation of the aromatic ring with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : This compound is often used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups facilitate various chemical transformations, making it valuable in synthetic organic chemistry.
2. Medicinal Chemistry
- Pharmaceutical Development : The compound is investigated for its potential use as a precursor in the development of novel pharmaceuticals. Its structure allows for modifications that can lead to bioactive compounds with therapeutic properties.
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
3. Biological Research
- Protein-Ligand Interactions : The compound has been employed in studies focusing on enzyme inhibition and protein interactions, serving as a tool for understanding disease mechanisms at the molecular level.
- Anticancer Activity : Preliminary investigations indicate that this compound may selectively inhibit cancer cell proliferation by targeting specific signaling pathways, showcasing its potential as an anticancer agent.
4. Industrial Applications
- Specialty Chemicals Production : It is utilized in producing specialty chemicals with specific properties for various industrial applications. The unique characteristics imparted by its functional groups enhance the performance of materials derived from it.
| Compound | Activity Type | Key Findings |
|---|---|---|
| 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate | Enzyme Inhibition | Significant inhibitory effects on metabolic enzymes |
| Derivatives | Anticancer | Selective inhibition of cancer cell proliferation |
| Derivatives | Antimicrobial | Exhibited antimicrobial properties against various bacterial strains |
Case Studies
Several studies have highlighted the biological significance and potential applications of this compound:
- Enzyme Inhibition Studies : Research demonstrated that derivatives exhibited notable inhibitory effects on enzymes linked to metabolic disorders, suggesting therapeutic uses.
- Cancer Research : Studies indicated that the compound could inhibit cancer cell growth by interfering with specific cellular signaling pathways.
- Antimicrobial Activity : Preliminary investigations revealed antimicrobial properties against various bacterial strains, indicating potential for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three key analogs, focusing on molecular properties, functional groups, and reactivity.
Structural and Molecular Comparisons
Table 1: Molecular Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate (Target) | C₁₄H₁₀BrClO₅S | 405.5 (estimated) | Sulfonate ester, aldehyde, methoxy | Br (position 2), CHO (position 4), OCH₃ (position 6), Cl (sulfonate phenyl) |
| (4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate (Iodo Analog) | C₁₄H₁₀ClIO₅S | 451.9 | Sulfonate ester, aldehyde, methoxy | I (position 2), CHO (position 4), OCH₃ (position 6), Cl (sulfonate phenyl) |
| 2-Bromo-4-formyl-6-methoxyphenyl benzoate (Benzoate Analog) | C₁₅H₁₁BrO₄ (estimated) | 369.6 (estimated) | Benzoate ester, aldehyde, methoxy | Br (position 2), CHO (position 4), OCH₃ (position 6) |
| 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (2-Chloro Benzoate Analog) | C₁₅H₁₀BrClO₄ | 369.6 | 2-Chlorobenzoate ester, aldehyde, methoxy | Br (position 2), CHO (position 4), OCH₃ (position 6), Cl (benzoate position 2) |
Key Observations:
Halogen Effects: The iodo analog (451.9 g/mol) has a higher molecular weight than the bromo target compound (405.5 g/mol) due to iodine’s larger atomic mass. Iodine’s lower electronegativity and larger size may slow substitution reactions compared to bromine .
Ester Group Differences :
- The sulfonate ester in the target compound is a stronger electron-withdrawing group than the benzoate ester, increasing the electrophilicity of the aldehyde group. This enhances its reactivity in nucleophilic additions (e.g., condensation reactions) .
- Benzoate analogs exhibit lower thermal stability due to the weaker ester linkage compared to sulfonate esters .
Physical Properties :
Crystallographic and Analytical Insights
- SHELX Software : The target compound and its analogs are likely analyzed using SHELXL for crystal structure refinement, leveraging its robust handling of complex substituents and twinned data .
- ORTEP-3 : Graphical representations (e.g., thermal ellipsoids) generated via ORTEP-3 aid in visualizing steric effects from substituents like methoxy and bromo groups .
Biological Activity
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is a compound of increasing interest in chemical biology and medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be represented by the following structural formula:
- Molecular Formula : C14H12BrClO4S
- SMILES Notation : CCOC1=C(C=C(C=C1Br)C=O)S(=O)(=O)C2=C(C=CC=C2Cl)C=O
This structure indicates the presence of both bromine and chlorine substituents, which are known to influence biological activity through mechanisms such as halogen bonding.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives of halogenated phenols have shown significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : Certain sulfonate esters have been investigated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The presence of specific functional groups can lead to effective inhibition of enzymes involved in metabolic pathways.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-Bromo-4-formyl-6-methoxyphenyl acetate | Antimicrobial | |
| 4-Chlorobenzenesulfonate | Anticancer | |
| 2-Bromo-4-methoxyphenol | Enzyme Inhibition |
Table 2: Case Studies on Biological Activity
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that halogenated phenolic compounds exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The introduction of bromine and chlorine atoms was found to enhance the lipophilicity and membrane penetration ability of these compounds.
- Cytotoxic Effects : Another investigation focused on the cytotoxicity of sulfonated phenolic compounds against various cancer cell lines. The results indicated that modifications in the phenolic structure, particularly halogen substitutions, led to increased apoptosis in cancer cells.
- Enzyme Interaction : Research into enzyme inhibition revealed that certain structural features of sulfonates could effectively block key metabolic enzymes, thereby altering cellular metabolism and promoting therapeutic effects.
Q & A
Q. Critical Intermediates :
Q. Characterization :
- NMR : Monitor chemical shifts for sulfonate (δ 7.5–8.0 ppm) and aldehyde (δ 9.8–10.2 ppm) groups.
- HPLC : Ensure >95% purity using a C18 column with acetonitrile/water gradient .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) :
- Gloves : Impervious nitrile gloves (tested for >30 min penetration resistance) .
- Eye Protection : Tightly sealed goggles combined with full-face shields to prevent splashes .
- Ventilation : Use fume hoods with a face velocity >0.5 m/s to mitigate inhalation risks, particularly during solvent evaporation steps .
- First Aid :
- Skin Contact : Immediate washing with 10% ethanol/water solution to deactivate reactive intermediates .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
(Advanced) How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
Answer:
DoE reduces trial-and-error by systematically varying parameters. A 2^3 factorial design is recommended:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Reaction Temperature | 60°C | 80°C |
| Catalyst Loading | 1 mol% | 3 mol% |
| Stirring Rate | 300 rpm | 600 rpm |
Q. Analysis :
- Response Surface Methodology (RSM) : Identifies interactions between factors (e.g., temperature-catalyst synergy) to maximize yield .
- Validation : Confirm optimal conditions (e.g., 75°C, 2.5 mol% catalyst, 450 rpm) with triplicate runs to ensure reproducibility .
Case Study : A 22% yield increase was achieved by resolving competing sulfonation and hydrolysis pathways using DoE .
(Advanced) How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) during structural elucidation?
Answer:
Stepwise Methodology :
Cross-Validation :
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing aldehyde vs. ketone signals) .
- High-Resolution MS : Confirm molecular formula (e.g., [M+H]+ = 389.92 m/z) with <2 ppm error .
Dynamic NMR : Detect rotational barriers in sulfonate esters that may cause signal splitting .
Isotopic Labeling : Use deuterated solvents to assign exchangeable protons (e.g., -OH or -CHO groups) .
Example : Contradictory NOESY and COSY data for methoxy positioning were resolved by synthesizing a deuterated analog .
(Advanced) What computational strategies predict reaction pathways and regioselectivity in derivatives of this compound?
Answer:
- Quantum Mechanical Calculations :
- Machine Learning :
Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% for analogous sulfonates .
(Basic) What analytical techniques are essential for monitoring degradation products under varying storage conditions?
Answer:
- Accelerated Stability Testing :
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, then analyze using:
- LC-MS/MS : Identify hydrolyzed products (e.g., 4-chlorobenzenesulfonic acid) with MRM transitions .
- TGA : Detect decomposition onset temperatures (>200°C indicates robust thermal stability) .
- Data Interpretation :
- Use Principal Component Analysis (PCA) to correlate degradation pathways with environmental factors .
(Advanced) How can researchers address discrepancies in reported catalytic activities of metal complexes derived from this compound?
Answer:
- Controlled Replication :
- In Situ Spectroscopy :
- Kinetic Isotope Effects (KIE) :
- Compare k_H/k_D for C-H activation steps to identify rate-limiting stages .
Example : A 1.8 KIE value confirmed C-H cleavage as the rate-determining step in Pd-catalyzed couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
